

# Application Notes and Protocols: Behavioral Assays of JNJ-42153605 in Rodents

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## Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B15620964

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These application notes provide a comprehensive overview of the in vivo behavioral assays conducted on **JNJ-42153605**, a positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor, in mice and rats.<sup>[1][2][3]</sup> This document includes a summary of quantitative data, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathway and experimental workflows.

## Introduction to JNJ-42153605

**JNJ-42153605** is a potent and selective positive allosteric modulator of the mGlu2 receptor with an EC<sub>50</sub> of 17 nM.<sup>[1][4]</sup> It has been investigated for its potential therapeutic effects in neuropsychiatric disorders. The compound has shown efficacy in several preclinical rodent models, suggesting potential antipsychotic and sleep-modulating properties.<sup>[2][4]</sup> The primary mechanism of action of **JNJ-42153605** is the enhancement of the mGlu2 receptor's response to its endogenous ligand, glutamate.<sup>[1]</sup> mGluR2 is a G protein-coupled receptor (GPCR) that couples with the Gi alpha subunit, and its activation leads to the inhibition of vesicular glutamate release at the presynaptic terminal.<sup>[5]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative findings from behavioral assays involving **JNJ-42153605** in mice and rats.

Table 1: Efficacy of **JNJ-42153605** in Mouse Behavioral Models

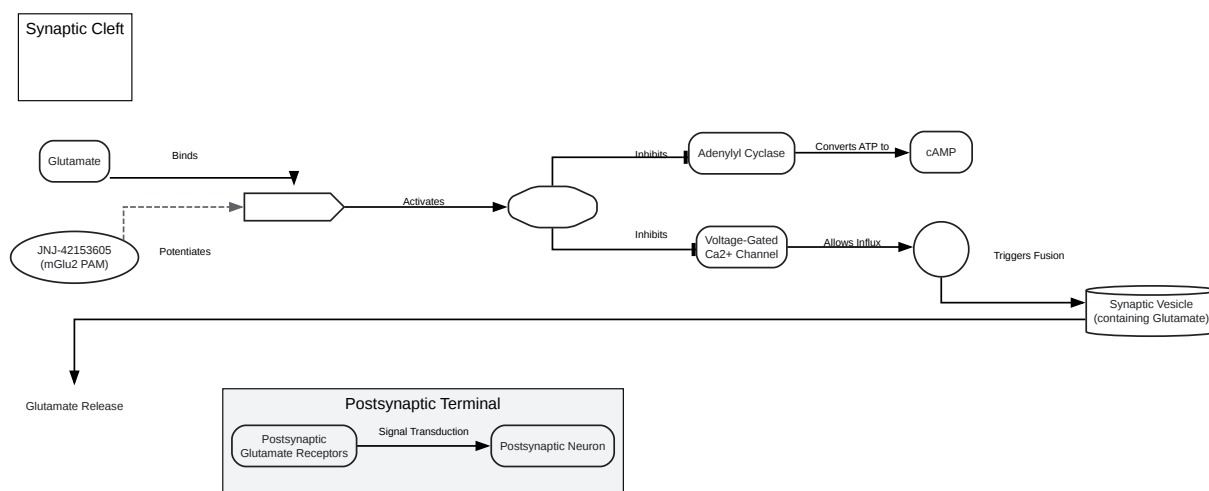
Behavioral Assay	Species	Route of Administration	Dose/ED50	Effect	Reference
Phencyclidine (PCP)-Induced Hyperlocomotion	Mouse	Subcutaneous (s.c.)	ED50 = 5.4 mg/kg	Reversal of PCP-induced hyperlocomotion	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Spontaneous Locomotion	Mouse	Not Specified	Not Specified	Inhibition	<a href="#">[4]</a> <a href="#">[8]</a>
Scopolamine-Induced Hyperlocomotion	Mouse	Not Specified	Not Specified	Inhibition	<a href="#">[4]</a> <a href="#">[8]</a>
Memantine-Induced Brain Activation	Mouse	Not Specified	Not Specified	Reversal	<a href="#">[4]</a> <a href="#">[8]</a>

Table 2: Efficacy of **JNJ-42153605** in Rat Behavioral Models

Behavioral Assay	Species	Route of Administration	Dose	Effect	Reference
Sleep-Wake EEG	Rat	Oral (p.o.)	3 mg/kg	Inhibition of REM sleep	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Conditioned Avoidance Behavior	Rat	Not Specified	Not Specified	Inhibition	<a href="#">[4]</a> <a href="#">[8]</a>
2,5-dimethoxy-4-methylamphetamine-induced head twitches	Rat	Not Specified	Not Specified	Antagonism	<a href="#">[4]</a> <a href="#">[8]</a>

## Signaling Pathway

The following diagram illustrates the proposed signaling pathway of the mGlu2 receptor, which is allosterically modulated by **JNJ-42153605**.



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Caption: mGlu2 Receptor Signaling Pathway.

## Experimental Protocols

Detailed methodologies for key behavioral assays are provided below. These are generalized protocols and may have been adapted for the specific studies involving **JNJ-42153605**.

## Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This assay is a widely used preclinical model to screen for potential antipsychotic agents.

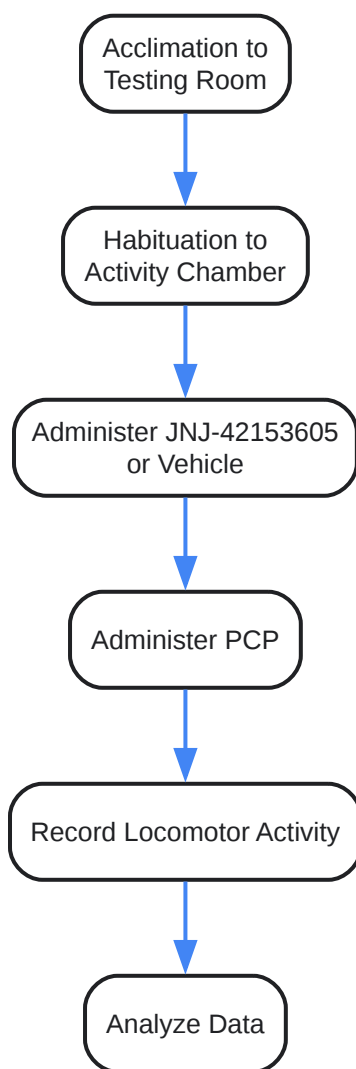
Objective: To assess the ability of **JNJ-42153605** to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, phencyclidine (PCP).

Materials:

- Male mice (e.g., C57BL/6 or ddY strain)
- **JNJ-42153605**
- Phencyclidine (PCP)
- Vehicle for drug administration
- Open-field activity chambers equipped with automated locomotor activity tracking systems (e.g., infrared beams or video tracking).

Procedure:

- Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
- Habituation: Place individual mice in the open-field chambers and allow them to habituate for a predetermined period (e.g., 30-60 minutes).
- Drug Administration:
  - Administer **JNJ-42153605** or vehicle via the desired route (e.g., subcutaneous, s.c.). The timing of administration should be based on the pharmacokinetic profile of the compound.
  - After a specified pretreatment time, administer PCP (e.g., 3-10 mg/kg, s.c.) to induce hyperlocomotion.
- Data Collection: Immediately after PCP administration, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).
- Data Analysis: Analyze the locomotor activity data, typically in time bins (e.g., 5-minute intervals). Compare the total distance traveled between the different treatment groups (Vehicle + Saline, Vehicle + PCP, **JNJ-42153605** + PCP).



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Caption: PCP-Induced Hyperlocomotion Workflow.

## Sleep-Wake Electroencephalography (EEG) in Rats

This assay is used to assess the effects of a compound on sleep architecture.

Objective: To determine the effect of **JNJ-42153605** on the different stages of sleep (e.g., REM sleep, NREM sleep) and wakefulness in rats.

Materials:

- Male rats (e.g., Sprague-Dawley or Wistar)

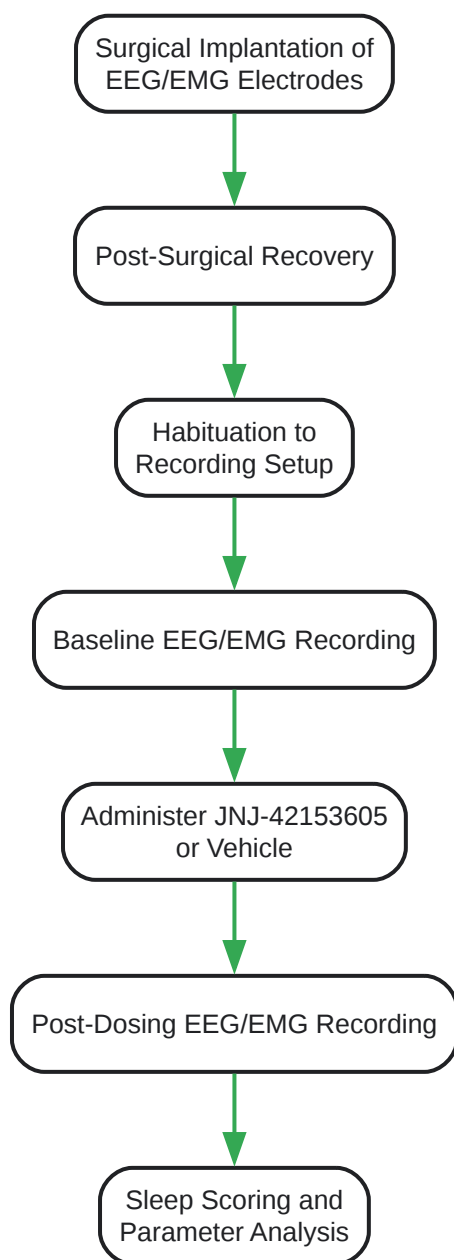
- **JNJ-42153605**

- Vehicle for drug administration
- Surgical instruments for EEG and EMG electrode implantation
- EEG/EMG recording system
- Sleep scoring software

Procedure:

- Surgical Implantation:
  - Anesthetize the rats.
  - Surgically implant EEG electrodes onto the skull over the cortex and EMG electrodes into the nuchal muscles.
  - Allow a recovery period of at least one week.
- Habituation: Habituate the rats to the recording chambers and tethered recording cables for several days.
- Baseline Recording: Record baseline sleep-wake patterns for at least 24 hours before drug administration.
- Drug Administration: Administer **JNJ-42153605** (e.g., 3 mg/kg, p.o.) or vehicle at a specific time of day (e.g., at the beginning of the light cycle).
- Post-Dosing Recording: Record EEG and EMG activity continuously for a set period (e.g., 24 hours) after drug administration.
- Data Analysis:
  - Score the recordings into stages of wakefulness, NREM sleep, and REM sleep in epochs (e.g., 10-second epochs).

- Analyze various sleep parameters, including the total time spent in each stage, the latency to the first episode of each stage, and the number and duration of episodes.
- Compare the sleep parameters between the **JNJ-42153605** and vehicle-treated groups.



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Caption: Sleep-Wake EEG Experimental Workflow.

## Conditioned Avoidance Response (CAR) in Rats



The CAR test is a classical behavioral paradigm used to evaluate antipsychotic-like activity.

Objective: To assess the effect of **JNJ-42153605** on the acquisition or expression of a conditioned avoidance response.

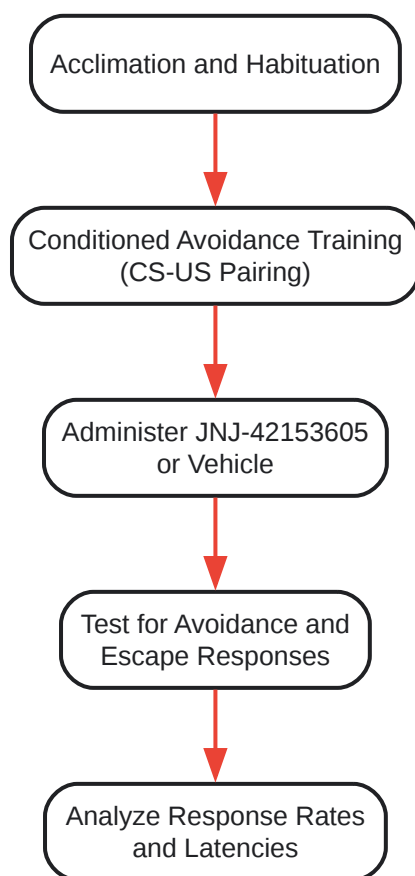
Materials:

- Male rats
- **JNJ-42153605**
- Vehicle for drug administration
- Shuttle box apparatus with two compartments, a grid floor for delivering footshock, and a conditioned stimulus (CS) delivery system (e.g., a light or a tone).

Procedure:

- Acclimation and Habituation: Acclimate rats to the testing room and habituate them to the shuttle box.
- Training (Acquisition Phase):
  - Place a rat in one compartment of the shuttle box.
  - Present a conditioned stimulus (CS), such as a light or tone, for a specific duration (e.g., 10 seconds).
  - If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
  - If the rat fails to move to the other compartment during the CS presentation, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment (an escape response).
  - Repeat this for a set number of trials with an inter-trial interval.

- Drug Administration: Administer **JNJ-42153605** or vehicle at a specified time before the test session.
- Testing (Expression Phase):
  - Conduct a test session similar to the training session.
  - Record the number of avoidance responses, escape responses, and failures to escape.
- Data Analysis: Compare the percentage of avoidance responses and escape latencies between the drug-treated and vehicle-treated groups. A selective decrease in avoidance responses without an effect on escape responses is indicative of antipsychotic-like activity.



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Caption: Conditioned Avoidance Response Workflow.

## Conclusion

The preclinical data available for **JNJ-42153605** suggest that this mGlu2 positive allosteric modulator has a distinct profile of activity in rodent behavioral models, indicating potential for the treatment of psychosis and sleep disturbances. The provided protocols offer a foundation for researchers to further investigate the behavioral pharmacology of **JNJ-42153605** and similar compounds. It is recommended that researchers consult the primary literature for specific parameters used in the original studies.

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